molecular formula C13H8FIN2OS B8401458 3-Fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)benzenamine

3-Fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)benzenamine

Cat. No. B8401458
M. Wt: 386.19 g/mol
InChI Key: KZLXHYZAFVHWDV-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

To a solution of 399 (2 g, 4.81 mmol) and NH4Cl (220 mg, 4.08 mmol) in 2:1 EtOH/water (75 mL) was added iron powder (2.28 g, 40.8 mmol) and the suspension was heated to reflux for 1 hour. The reaction mixture was filtered through celite and concentrated to afford 410 (1.85 g, 100% yield), that was used without further purification MS. (m/z): (M+1) 386.8 (100%).
Name
399
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2.28 g
Type
catalyst
Reaction Step One
Name
EtOH water
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[C:17]([N+:19]([O-])=O)[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([I:14])[S:13][C:6]=12.[NH4+].[Cl-]>[Fe].CCO.O>[F:1][C:2]1[CH:18]=[C:17]([CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[C:12]([I:14])[S:13][C:6]=12)[NH2:19] |f:1.2,4.5|

Inputs

Step One
Name
399
Quantity
2 g
Type
reactant
Smiles
FC1=C(OC2=C3C(=NC=C2)C=C(S3)I)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
220 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
2.28 g
Type
catalyst
Smiles
[Fe]
Name
EtOH water
Quantity
75 mL
Type
solvent
Smiles
CCO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)C=C(S2)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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